molecular formula C22H29N5O8 B3015775 RR-11a analog CAS No. 685543-66-2

RR-11a analog

Número de catálogo B3015775
Número CAS: 685543-66-2
Peso molecular: 491.501
Clave InChI: YGVKPQSVBJEMMQ-BWLFODOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RR-11a analog is a potent and irreversible inhibitor of Schistosoma mansoni legumain . Its chemical structure includes an aza-Asn derivative and a aza-peptide Michael acceptor . Legumain is an enzyme involved in various biological processes, and inhibiting it can have therapeutic implications.


Molecular Structure Analysis

The molecular formula of RR-11a analog is C₂₂H₂₉N₅O₈ , with a molecular weight of 491.49 g/mol . It exists as a white to off-white solid . The specific arrangement of atoms and functional groups in its structure determines its biological activity.


Physical And Chemical Properties Analysis

  • Solubility : RR-11a analog dissolves well in DMSO (125 mg/mL) and exhibits solubility in other solvents .
  • Stability : It has a half-life of 3-10 minutes .
  • Storage : Store as a powder at -20°C (3 years) or 4°C (2 years) . In solution, it remains stable at -80°C (2 years) or -20°C (1 year) .

Aplicaciones Científicas De Investigación

Nanotherapeutic Drug Delivery

RR-11a, a synthetic enzyme inhibitor of Legumain, an asparaginyl endopeptidase, has been investigated for its potential in nanotherapeutic drug delivery. The cell-surface expression of Legumain, driven by hypoxic stress in solid tumors, makes RR-11a an effective targeting ligand for liposomal nanoparticles (NPs). Studies have shown that RR-11a-coupled NPs exhibit high ligand-receptor affinity, enhanced tumor penetration, and uptake by tumor cells. In animal models, treatment with RR-11a-coupled NPs encapsulating doxorubicin resulted in improved tumor selectivity, drug sensitivity, and complete inhibition of tumor growth, while eliminating systemic drug toxicity. This approach represents a significant advancement in targeting solid tumors with minimal systemic side effects (Liao et al., 2011).

Ribonucleotide Reductase Inhibition

RR-11a analogs have been explored as inhibitors of ribonucleotide reductase (RR), a key enzyme in DNA synthesis and cell growth control. Increased RR activity is associated with malignant transformation and tumor cell growth, making it a significant target for anticancer therapy. Various RR inhibitors, including RR-11a analogs, have been studied for their potential in cancer treatment. These studies provide insights into the structure, function, regulation of RR, and the role of RR inhibitors in cancer chemotherapy (Shao et al., 2006).

Structural Biology and Protein Dynamics

The study of proteins, particularly those with cofactors that have visible range electronic transitions, benefits from techniques like time-resolved resonance Raman (TR RR) spectroscopy. This method, applied to proteins like retinal or heme proteins, provides insights into molecular structures and reaction dynamics. TR RR spectroscopy has been instrumental in monitoring photoinduced reactions, ligand binding and dissociation, electron transfer, enzymatic reactions, and protein folding and unfolding. This versatile tool offers a blend of structural and kinetic information, greatly enhancing our understanding of protein functions (Buhrke & Hildebrandt, 2019).

Propiedades

IUPAC Name

ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O8/c1-4-34-19(30)11-10-18(29)27(12-17(23)28)26-21(32)15(3)24-20(31)14(2)25-22(33)35-13-16-8-6-5-7-9-16/h5-11,14-15H,4,12-13H2,1-3H3,(H2,23,28)(H,24,31)(H,25,33)(H,26,32)/b11-10+/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVKPQSVBJEMMQ-BWLFODOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)N(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)N(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.